1-(2-Naphthyl)propan-1-one chemical properties
1-(2-Naphthyl)propan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Naphthyl)propan-1-one
Introduction
1-(2-Naphthyl)propan-1-one, also known as 2'-propionaphthone, is an aromatic ketone featuring a propanoyl group attached to the C2 position of a naphthalene ring.[1][2] This bifunctional scaffold, possessing both the nucleophilic aromatic system and the electrophilic carbonyl group, serves as a versatile intermediate in organic synthesis. Its structural characteristics make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical properties of 1-(2-Naphthyl)propan-1-one are crucial for its handling, characterization, and application in synthetic chemistry. These properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(Naphthalen-2-yl)propan-1-one | [1][] |
| Synonyms | 2'-Propionaphthone, Ethyl 2-naphthyl ketone | [1][2] |
| CAS Number | 6315-96-4 | [4] |
| Molecular Formula | C₁₃H₁₂O | [1][4] |
| Molecular Weight | 184.23 g/mol | [1][4][5] |
| Appearance | Solid (presumed) | [6] |
| Melting Point | 120 - 122 °C | [6] |
| Boiling Point | 285 - 286 °C | [6] |
| logP (Octanol/Water) | 3.7 | [1][6] |
Synthesis and Mechanistic Insights
The most common and direct method for synthesizing 1-(2-Naphthyl)propan-1-one is the Friedel-Crafts acylation of naphthalene.[7][8] This classic electrophilic aromatic substitution reaction provides a reliable route to aryl ketones.
The Friedel-Crafts Acylation Approach
The reaction involves treating naphthalene with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring.[7][9]
Regioselectivity in Naphthalene Acylation
The acylation of naphthalene can yield two primary isomers: 1-(1-naphthyl)propan-1-one and 1-(2-naphthyl)propan-1-one. The regiochemical outcome is highly dependent on the reaction conditions:
-
Kinetic Control: At lower temperatures and in solvents like carbon disulfide (CS₂), the reaction favors substitution at the C1 (α) position. The intermediate sigma complex leading to the α-product is formed faster due to greater resonance stabilization.[10]
-
Thermodynamic Control: At higher temperatures or in solvents like nitrobenzene, the reaction favors the formation of the more sterically stable C2 (β) product, 1-(2-naphthyl)propan-1-one.[11] The C1 isomer, being more sterically hindered, can undergo a reversible deacylation-reacylation process, eventually leading to the thermodynamically more stable C2 isomer.[11]
To selectively synthesize 1-(2-Naphthyl)propan-1-one, conditions favoring thermodynamic control are essential.
Caption: Workflow for the synthesis of 1-(2-Naphthyl)propan-1-one.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
The following protocol is a representative procedure for the synthesis of 1-(2-Naphthyl)propan-1-one.
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet to a trap), and a magnetic stirrer. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃) followed by an anhydrous solvent such as 1,2-dichloroethane.[12]
-
Addition: Dissolve naphthalene in the same solvent and add it to the flask. Cool the mixture in an ice bath.
-
Acylation: Add propionyl chloride dropwise from the dropping funnel to the stirred suspension. Control the addition rate to maintain the reaction temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a temperature that favors 2-substitution (e.g., 35°C) for several hours.[12] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2-Naphthyl)propan-1-one.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of 1-(2-Naphthyl)propan-1-one.[1]
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons (7H): Complex multiplet signals in the range of δ 7.5-8.5 ppm. The proton at the C1 position and the proton ortho to the carbonyl group will likely appear most downfield. Ethyl Protons (5H): A quartet (CH₂) around δ 3.0-3.2 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm, showing typical coupling. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically > δ 195 ppm. Aromatic Carbons: Multiple signals between δ 125-135 ppm. The carbon attached to the acyl group and the quaternary carbons of the ring fusion will have distinct shifts. Ethyl Carbons: Two signals in the aliphatic region for the CH₂ (approx. δ 30-35 ppm) and CH₃ (approx. δ 8-12 ppm) groups. |
| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. C=C Stretch (Aromatic): Multiple medium-to-weak bands around 1500-1600 cm⁻¹. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 184.23, corresponding to the molecular weight of C₁₃H₁₂O. Key Fragments: A prominent peak at m/z = 155 due to the loss of the ethyl group (•C₂H₅) forming the stable 2-naphthoyl cation. Another fragment at m/z = 127 corresponding to the naphthyl cation after loss of the entire propanoyl group. |
Chemical Reactivity and Synthetic Potential
The reactivity of 1-(2-Naphthyl)propan-1-one is dominated by its ketone functional group and the aromatic naphthalene core.
-
Reduction of the Carbonyl Group: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-naphthyl)propan-1-ol, using mild reducing agents like sodium borohydride (NaBH₄).[13] More powerful reducing agents or harsher conditions, such as the Wolff-Kishner or Clemmensen reductions, can fully reduce the ketone to an alkane, yielding 2-propylnaphthalene.
-
Reactions at the α-Carbon: The α-protons on the methylene group are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylations and aldol condensations.
-
Electrophilic Aromatic Substitution: The propanoyl group is an electron-withdrawing and deactivating group, making the naphthalene ring less susceptible to further electrophilic attack compared to unsubstituted naphthalene. It will direct incoming electrophiles primarily to the C5 and C8 positions of the same ring.
Caption: Key chemical transformations of 1-(2-Naphthyl)propan-1-one.
Applications in Research and Drug Development
The naphthalene moiety is a prominent scaffold in medicinal chemistry, appearing in numerous bioactive compounds and marketed drugs.[14] 1-(2-Naphthyl)propan-1-one serves as a key intermediate for accessing more complex molecular architectures.
-
Anti-inflammatory Agents: The related structure, 2-acetyl-6-methoxynaphthalene, is a famous intermediate in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[7] By analogy, 1-(2-Naphthyl)propan-1-one and its derivatives are valuable precursors for developing novel anti-inflammatory compounds.[13]
-
Antimicrobial and Antiviral Scaffolds: Naphthalene derivatives have demonstrated significant potential as antimicrobial, antifungal, and antiviral agents.[14] The 1-(2-naphthyl)propan-1-one skeleton can be elaborated to synthesize compounds for screening against various pathogens.
-
Fluorescent Probes: The naphthalene ring system is the core of many fluorescent molecules, such as Prodan, which are sensitive to their local environment.[8] The ketone functionality in 1-(2-naphthyl)propan-1-one can be modified to create sophisticated fluorescent probes for studying biological systems like lipid membranes and protein binding sites.[8]
Safety and Handling
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16]
-
Stability: The compound is expected to be stable under normal laboratory conditions but may be sensitive to moisture.[16]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[16]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.[15]
Conclusion
1-(2-Naphthyl)propan-1-one is a synthetically valuable aromatic ketone with well-defined chemical and physical properties. Its preparation via Friedel-Crafts acylation is a classic example of controlling regioselectivity in electrophilic aromatic substitution. The compound's reactivity at both the carbonyl group and the aromatic ring makes it a versatile intermediate for creating a diverse range of more complex molecules. Its utility as a building block in the development of pharmaceuticals and functional materials underscores its importance for professionals in chemical synthesis and drug discovery.
References
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PubChem. (n.d.). 1-(2-Naphthyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Filo. (2023). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 1-(2-NAPHTHYL)PROPAN-1-ONE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. Retrieved from [Link]
- Google Patents. (1971). US3562336A - Synthesis of naphthalene derivatives.
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International Journal of Pharmaceutical Sciences Review and Research. (2023). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
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